3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide
Description
This compound features a pyrimido[5,4-b]indole core, a bicyclic heterocyclic system fused with pyrimidine and indole moieties. Such structural attributes position it as a candidate for therapeutic applications, particularly in kinase inhibition or DNA-interactive pathways.
Propriétés
IUPAC Name |
3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-29-17-5-3-2-4-13(17)11-23-18(27)8-9-26-12-24-19-15-10-14(22)6-7-16(15)25-20(19)21(26)28/h2-7,10,12,25H,8-9,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSONTOLMEIADSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may belong to the class of extended flavonoids, which are known to interact with a variety of biological targets.
Mode of Action
As an extended flavonoid, it may interact with its targets by binding to their active sites, thereby modulating their activity. The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Extended flavonoids are known to be involved in a wide range of biological processes, including signal transduction, enzyme inhibition, and gene expression regulation. Therefore, this compound could potentially affect multiple biochemical pathways.
Activité Biologique
3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that integrates a brominated indole and a pyrimidine moiety, which may influence its interaction with various biological targets.
- Molecular Formula: C21H19BrN4O3
- Molecular Weight: 455.312 g/mol
- IUPAC Name: 3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxyphenyl)methylpropanamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the bromine atom is particularly significant as it can enhance the compound's reactivity and binding affinity, potentially leading to increased biological efficacy.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of pyrimidine and indole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways, including those related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds that target Toll-like receptors (TLRs) have been shown to modulate immune responses effectively. TLR7 and TLR8 agonists are known to induce cytokine production, which plays a crucial role in inflammatory processes. Studies have demonstrated that modifications in the chemical structure can significantly alter the agonistic activity towards these receptors, suggesting that this compound may similarly influence inflammatory pathways.
Antimicrobial Properties
The presence of nitrogen-containing heterocycles in the compound's structure indicates possible antimicrobial activity. Heterocycles are known for their ability to disrupt bacterial cell walls or interfere with microbial metabolism. Preliminary studies on related compounds suggest that they may exhibit broad-spectrum antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Bromine Substitution | Increased reactivity | Enhances binding affinity |
| Pyrimidoindole Moiety | Anticancer activity | Induces apoptosis in cancer cells |
| Methoxybenzyl Group | Potential anti-inflammatory effects | May enhance solubility and bioavailability |
Case Studies
- Antitumor Efficacy : A study assessed the anticancer properties of pyrimidine derivatives similar to our compound, demonstrating significant inhibition of tumor cell proliferation in vitro.
- Inflammatory Response Modulation : Research on TLR agonists highlighted how slight modifications in chemical structure could lead to profound changes in immune response, showcasing the potential for this compound to serve as an immunomodulator.
- Antimicrobial Testing : In vitro tests on related indole derivatives revealed promising antimicrobial activity against several bacterial strains, warranting further investigation into this compound's efficacy.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key analogs are compared below based on structural features, physicochemical properties, and available experimental data.
Structural and Substituent Variations
Table 1: Structural Comparison of Pyrimidoindole Derivatives
Key Observations:
- Halogen vs. Alkyl Substituents : The target compound’s 8-bromo group may confer stronger halogen bonding compared to the 8-methyl group in or the 8-fluoro group in . Bromine’s larger atomic radius could enhance steric effects and π-stacking interactions.
- Benzyl Group Modifications : The 2-methoxybenzyl group in the target compound differs from the 2,4-difluorobenzyl group in and the dual fluorinated/methoxybenzyl groups in . Methoxy groups improve solubility via hydrogen bonding, while fluorine atoms enhance metabolic stability and membrane permeability .
Comparison with Non-Pyrimidoindole Heterocycles
Table 2: Pyrazole- and Indole-Based Analogs
Key Observations:
Physicochemical and Spectroscopic Data
- Melting Points : Pyrimidoindole derivatives (e.g., ) exhibit higher melting points (>200°C) compared to pyrazole-indole hybrids (e.g., 129–130°C for ), suggesting stronger intermolecular forces in the former due to aromatic stacking .
- Spectroscopic Signatures: The target compound’s carbonyl (C=O) stretch (~1650–1670 cm⁻¹) aligns with analogs in .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
